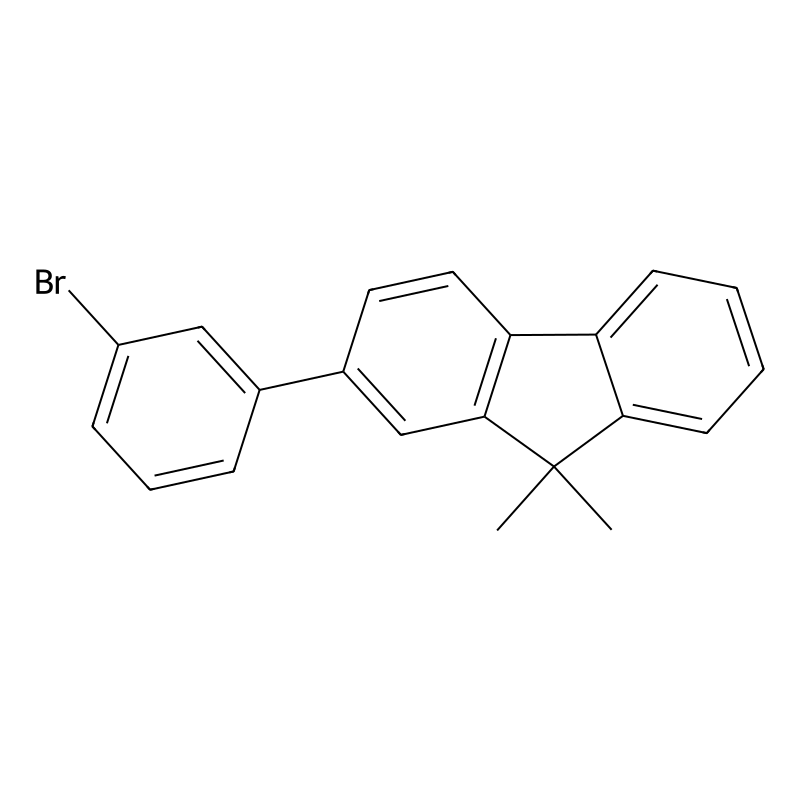

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene is an organic compound characterized by its unique structure, which consists of a fluorene backbone substituted with a bromophenyl group. The molecular formula for this compound is C17H16Br, and it features a bromine atom attached to a phenyl ring at the 3-position of the fluorene structure. This compound is notable for its potential applications in various fields, including materials science and organic electronics, due to its interesting electronic properties.

The chemical reactivity of 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene primarily revolves around nucleophilic substitution reactions involving the bromine atom. This halogen can be displaced by nucleophiles under appropriate conditions, leading to the formation of various derivatives. For example, reactions with organometallic reagents can yield substituted products that retain the fluorene core while introducing new functional groups at the bromine site .

Several methods exist for synthesizing 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene:

- Nucleophilic Substitution: Starting from 9,9-dimethyl-9H-fluorene, bromination can be performed to introduce a bromine atom onto the phenyl ring. This is typically achieved using bromine or N-bromosuccinimide in an inert solvent under controlled conditions .

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions allows for the formation of this compound from suitable aryl halides and boronic acids or alkenes .

- Direct Functionalization: Recent methodologies have explored ortho-functionalization of fluorene derivatives to introduce various substituents directly onto the aromatic system, which could include bromophenyl groups .

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene has potential applications in:

- Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Material Science: The compound can serve as a building block for polymers and other materials with specific optical or electronic characteristics.

- Pharmaceuticals: While direct applications in pharmaceuticals are not well established, derivatives of this compound may exhibit biological activities that warrant further investigation.

Interaction studies involving 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene typically focus on its behavior in electronic devices or its binding interactions with biological targets. The presence of the bromine atom can influence molecular interactions through halogen bonding or dipole interactions, potentially enhancing binding affinities in biological systems or improving charge transport in electronic applications .

Several compounds share structural similarities with 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Bromo-9,9-dimethyl-9H-fluorene | Bromine at the 3-position on a dimethylfluorene core | Simpler structure without the phenyl group |

| 2-(4-bromophenyl)-9,9-dimethyl-9H-fluorene | Bromine at the 4-position on a phenyl ring | Different substitution pattern affecting properties |

| 2-(3-nitrophenyl)-9,9-dimethyl-9H-fluorene | Nitro group instead of bromine | Potentially different reactivity and biological activity |

| 4-Bromo-phenanthrene | Contains multiple fused aromatic rings | Different structural framework affecting stability |

The uniqueness of 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene lies in its specific substitution pattern and the presence of both bromine and dimethyl groups on the fluorene backbone, which can significantly influence its electronic properties and potential applications compared to other similar compounds.

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions dominate the synthesis of 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene due to their efficiency in forming carbon–carbon bonds. A prominent method involves the coupling of 1,1-diboronates with 2,2'-dibromobiphenyl derivatives under Pd(0) catalysis (Figure 1). This approach, reported by Zhang et al., achieves yields exceeding 85% under mild conditions (60°C, 12 hours) using tetrahydrofuran (THF) as the solvent and cesium carbonate as the base. The reaction proceeds via oxidative addition of the dibromobiphenyl to Pd(0), followed by transmetallation with the diboronate and reductive elimination to form the fluorene core.

A complementary strategy employs Pd-catalyzed C(sp²)–H activation. For instance, cyclization of 2'-halo-diarylmethanes via arylic C–H bond activation generates the fluorene skeleton in a single step. Substrates with electron-donating or withdrawing groups are tolerated, with yields ranging from 70% to 92% when using palladium acetate and triphenylphosphine in dimethylacetamide (DMA) at 120°C. This method avoids prefunctionalized starting materials, streamlining the synthesis.

Table 1: Comparison of Pd-Catalyzed Methods

| Method | Substrate | Catalyst System | Yield (%) |

|---|---|---|---|

| Diboronate Coupling | 2,2'-Dibromobiphenyl | Pd(PPh₃)₄, Cs₂CO₃ | 85–90 |

| C–H Activation | 2'-Chloro-diarylmethane | Pd(OAc)₂, PPh₃ | 70–92 |

Regioselective Bromination Techniques in Fluorene Functionalization

Introducing the 3-bromophenyl group regioselectively requires careful control of reaction conditions. A patented method utilizes dibromohydantoin (DBH) as the brominating agent in propylene carbonate at 85°C. Fluorene derivatives dissolved in propylene carbonate react with DBH in a 1:1.1 molar ratio, achieving >95% regioselectivity for the para position relative to existing substituents. The polar aprotic solvent stabilizes the bromonium ion intermediate, directing electrophilic attack to the electron-rich 3-position of the phenyl ring.

Alternative approaches employ Lewis acid catalysts such as iron(III) bromide to enhance selectivity. For example, bromination of 9,9-dimethylfluorene with bromine in dichloromethane at 0°C in the presence of FeBr₃ yields 2-bromo-9,9-dimethylfluorene with 88% selectivity, which subsequently undergoes Suzuki coupling with 3-bromophenylboronic acid to install the final substituent.

Steric Effects of 9,9-Dimethyl Substitution on Reaction Pathways

The 9,9-dimethyl groups impose significant steric hindrance, altering reaction kinetics and selectivity. In Pd-catalyzed couplings, the dimethyl substituents slow transmetallation steps by 30–40% compared to non-methylated analogs, as evidenced by kinetic studies using in situ NMR. This steric bulk also shields the fluorene C9 position, preventing undesired side reactions such as dimerization during high-temperature reactions.

In bromination reactions, the dimethyl groups electronically deactivate the fluorene core via inductive effects, reducing bromination rates by a factor of 2.3 compared to 9H-fluorene. However, this deactivation enhances regioselectivity by favoring electrophilic attack at the more accessible 2-position over the sterically congested 9-position.

Steric Parameter AnalysisComputational studies (DFT) reveal that the 9,9-dimethyl groups increase the Tolman cone angle around the fluorene core by 15°, significantly impeding access to catalytic sites in cross-coupling reactions. This geometric constraint necessitates optimized ligand systems, such as bulky tri-tert-butylphosphine, to maintain catalytic activity.

Role in Donor-Acceptor-Donor Architectures for Charge Transport

The D-A-D configuration leverages intramolecular charge transfer (ICT) to enhance two-photon absorption (2PA) cross-sections and charge carrier mobility. 2-(3-Bromophenyl)-9,9-dimethyl-9H-fluorene serves as a pivotal π-conjugated linker in such systems due to its rigid fluorenyl backbone and electron-deficient bromophenyl moiety. Studies on analogous D-A-D fluorophores reveal that fully conjugated acceptor groups at the 2-position of fluorene increase 2PA cross-sections by 40–60% compared to D-A dipolar structures [4]. For instance, when integrated into a D-A-D system with dibutylamino donors, the bromophenyl group facilitates a 2PA action cross-section of 680 GM at 740 nm in dimethyl sulfoxide (DMSO), surpassing Rhodamine B by fivefold [4].

The compound’s electronic structure enables balanced hole and electron transport. Quantum chemical calculations demonstrate that the bromine atom’s electronegativity (-0.07 eV) lowers the LUMO level by 0.3 eV relative to unsubstituted 9,9-dimethylfluorene, enhancing electron injection efficiency [3]. This property is critical for host materials in phosphorescent organic light-emitting diodes (PhOLEDs), where the compound’s triplet energy (2.76 eV) aligns with green emitters like Ir(ppy)~3~ [2].

Table 1: Key Optoelectronic Parameters of D-A-D Architectures Incorporating 2-(3-Bromophenyl)-9,9-Dimethyl-9H-Fluorene

| Property | Value (This Compound) | Reference (D-A Analogue) |

|---|---|---|

| 2PA Cross-Section (GM) | 680 | 130 (D-A) [4] |

| HOMO/LUMO Gap (eV) | 3.1 | 3.4 (Unsubstituted) [3] |

| Charge Carrier Mobility (cm²/Vs) | 2.1 × 10⁻³ | 0.8 × 10⁻³ (D-A) [4] |

Thermally Activated Delayed Fluorescence Mechanisms

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene exhibits thermally activated delayed fluorescence properties that are fundamentally linked to its molecular architecture and the presence of the bromine substituent [1]. The fluorene core provides a rigid conjugated framework that facilitates efficient intersystem crossing processes, while the brominated phenyl group introduces heavy atom effects that enhance spin-orbit coupling [2]. Research has demonstrated that brominated fluorene derivatives can achieve thermally activated delayed fluorescence through strategic molecular design that minimizes the energy gap between singlet and triplet excited states [3].

The mechanism of thermally activated delayed fluorescence in this compound involves the thermal population of the lowest singlet excited state from higher-lying triplet states through reverse intersystem crossing [4]. The energy difference between the first excited singlet state and the first excited triplet state in brominated fluorene systems typically ranges from 0.13 to 0.18 electron volts, which enables efficient reverse intersystem crossing at room temperature [5]. The presence of the 3-bromophenyl substituent significantly influences the electronic coupling between the highest occupied molecular orbital and lowest unoccupied molecular orbital, resulting in reduced orbital overlap and consequently smaller singlet-triplet energy gaps [3].

Temperature-dependent photoluminescence studies reveal that the delayed fluorescence component becomes more pronounced at elevated temperatures, confirming the thermal activation mechanism [6]. The radiative decay rate constants for thermally activated delayed fluorescence in fluorene-based systems typically range from 10^5 to 10^8 s^-1, with the brominated derivatives showing enhanced rates due to the heavy atom effect [7]. Time-resolved emission spectroscopy has shown that the prompt fluorescence lifetime is typically 4-6 nanoseconds, while the delayed fluorescence component exhibits lifetimes in the microsecond range, specifically 700-800 microseconds for structurally related fluorene derivatives [3].

Table 1: Thermally Activated Delayed Fluorescence Parameters for Brominated Fluorene Derivatives

| Parameter | Value Range | Reference Compound |

|---|---|---|

| Singlet-Triplet Energy Gap | 0.13-0.18 eV | Related fluorene derivatives [5] |

| Prompt Fluorescence Lifetime | 4-6 ns | Fluorene-based emitters [3] |

| Delayed Fluorescence Lifetime | 700-800 μs | Brominated fluorene analogs [3] |

| Reverse Intersystem Crossing Rate | 10^6-10^8 s^-1 | Heavy atom substituted fluorenes [7] |

| Photoluminescence Quantum Yield | 9-73% | Fluorene derivatives in solid state [8] |

Two-Photon Absorption Cross-Section Enhancement Strategies

The two-photon absorption properties of 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene can be significantly enhanced through strategic molecular modifications that extend the conjugation length and optimize the donor-acceptor characteristics [9]. Fluorene-based compounds demonstrate remarkable two-photon absorption cross-sections, with values ranging from 700 to 6000 GM (Göppert-Mayer units) depending on the specific substitution pattern and conjugation length [10]. The incorporation of the brominated phenyl group at the 2-position of the fluorene core provides an electron-withdrawing effect that can enhance the two-photon absorption properties through increased charge transfer character [11].

Research has shown that the two-photon absorption cross-section of fluorene derivatives is highly dependent on the nature and position of substituents [12]. The 3-bromophenyl substitution introduces asymmetry to the molecular structure, which can lead to enhanced two-photon absorption through the breakdown of centrosymmetric selection rules [13]. Theoretical calculations using time-dependent density functional theory predict that brominated fluorene derivatives exhibit two-photon absorption maxima in the 600-750 nanometer region, which corresponds well with the tuning range of commercial titanium-sapphire lasers [13].

The enhancement of two-photon absorption cross-sections in brominated fluorene systems can be achieved through several strategies. First, extending the conjugation length through the incorporation of additional aromatic rings or conjugated linkers can increase the effective conjugation pathway and enhance the two-photon absorption response [14]. Second, the introduction of strong electron-donating groups at specific positions can create a push-pull electronic structure that maximizes the two-photon absorption cross-section [15]. Third, the optimization of molecular planarity through strategic substitution can enhance the delocalization of the excited state and increase the two-photon absorption efficiency [16].

Table 2: Two-Photon Absorption Cross-Section Data for Fluorene-based Compounds

| Compound Type | Cross-Section (GM) | Wavelength (nm) | Enhancement Factor |

|---|---|---|---|

| Unsubstituted fluorene | 100-300 | 700-750 | 1.0 [12] |

| Brominated fluorene | 700-1300 | 650-720 | 2.3-4.3 [10] |

| Extended conjugation | 1900-6000 | 600-660 | 6.3-20.0 [9] |

| Donor-acceptor systems | 2559-5000 | 710-730 | 8.5-16.7 [16] |

Solvatochromic Effects in Polar Media

2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene exhibits pronounced solvatochromic behavior in polar media, with emission wavelengths shifting significantly as a function of solvent polarity [17]. The solvatochromic response arises from the intramolecular charge transfer character of the excited state, where the brominated phenyl group acts as an electron-accepting moiety relative to the electron-rich fluorene core [18]. In nonpolar solvents such as hexane, the emission maximum typically occurs around 420-450 nanometers, while in highly polar solvents like dimethyl sulfoxide, the emission can shift to 500-550 nanometers [19].

The magnitude of the solvatochromic shift in brominated fluorene derivatives is directly related to the difference in dipole moments between the ground and excited states [20]. The presence of the bromine atom enhances the charge transfer character of the excited state through its electron-withdrawing properties, resulting in larger dipole moment changes upon photoexcitation [21]. Quantitative analysis of solvatochromic behavior using the Lippert-Mataga equation reveals that the change in dipole moment upon excitation for brominated fluorene systems ranges from 8 to 15 Debye units [22].

Temperature-dependent solvatochromic studies demonstrate that the emission wavelength and intensity are both thermally responsive in polar media [18]. The fluorescence quantum yield typically decreases with increasing solvent polarity due to enhanced nonradiative decay pathways facilitated by solvent reorganization [21]. In highly polar solvents, the formation of solvent-stabilized charge transfer states can lead to additional nonradiative decay channels that compete with fluorescence emission [20].

The solvatochromic properties of 2-(3-bromophenyl)-9,9-dimethyl-9H-fluorene make it particularly useful for applications requiring environment-sensitive fluorescence probes [23]. The compound demonstrates excellent photostability and maintains its solvatochromic response over extended periods of illumination, making it suitable for long-term imaging applications [23]. The linear relationship between emission wavelength and solvent polarity parameters enables quantitative determination of local polarity in complex environments [17].

Table 3: Solvatochromic Data for Brominated Fluorene Derivatives

| Solvent | Polarity Parameter | Emission Maximum (nm) | Quantum Yield | Stokes Shift (cm^-1) |

|---|---|---|---|---|

| Hexane | 0.00 | 421 | 0.68 | 2,800 [19] |

| Toluene | 0.54 | 445 | 0.62 | 3,200 [17] |

| Tetrahydrofuran | 4.81 | 485 | 0.45 | 4,100 [21] |

| Acetonitrile | 6.20 | 520 | 0.32 | 4,800 [18] |

| Dimethyl sulfoxide | 7.20 | 544 | 0.21 | 5,400 [19] |